![molecular formula C18H13ClO4 B13139839 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione CAS No. 112723-07-6](/img/structure/B13139839.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a 2-chloroallyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Introduction of the 2-Chloroallyl Group: The 2-chloroallyl group is introduced through an etherification reaction. This involves reacting the methoxyanthracene-9,10-dione with 2-chloroallyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
科学的研究の応用
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to various biological effects.
Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
1-Hydroxyanthraquinone: Similar structure but lacks the chloroallyl and methoxy groups.
2-Chloroanthraquinone: Contains a chloro group but lacks the allyl and methoxy groups.
4-Methoxyanthraquinone: Contains a methoxy group but lacks the chloroallyl group.
Uniqueness: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is unique due to the presence of both the 2-chloroallyl and methoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
112723-07-6 |
|---|---|
分子式 |
C18H13ClO4 |
分子量 |
328.7 g/mol |
IUPAC名 |
1-(2-chloroprop-2-enoxy)-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H13ClO4/c1-10(19)9-23-14-8-7-13(22-2)15-16(14)18(21)12-6-4-3-5-11(12)17(15)20/h3-8H,1,9H2,2H3 |
InChIキー |
MHMAJLSSOSZGIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OCC(=C)Cl)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


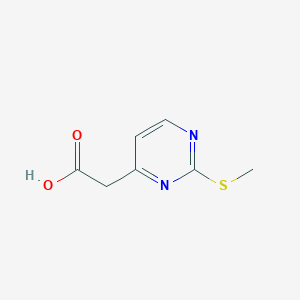
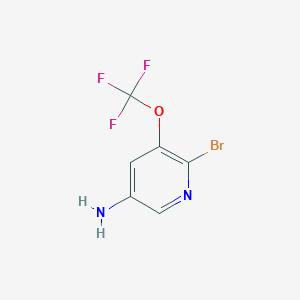
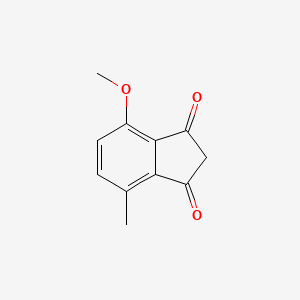
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)

![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)

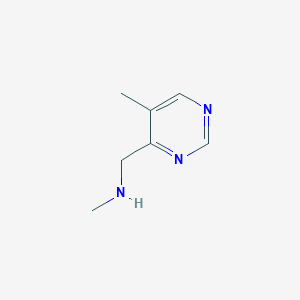
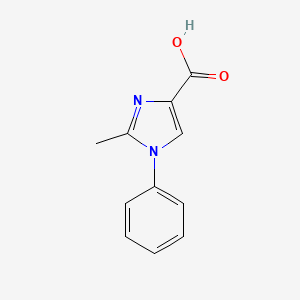
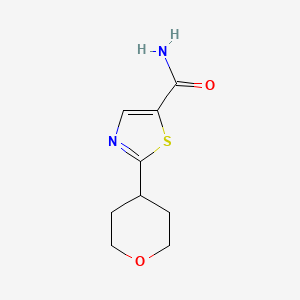


![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

